2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a 2-methoxybenzamide moiety. For instance, a closely related analog (N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(phenylcarbonyl)benzamide) was co-crystallized with mouse Cryptochrome-1, demonstrating inhibitory activity via X-ray diffraction studies (PDB: 7D1C) . The methoxy groups likely enhance hydrophobic interactions and modulate electronic properties, influencing binding affinity.
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-14-9-7-13(8-10-14)23-19(16-11-27-12-17(16)22-23)21-20(24)15-5-3-4-6-18(15)26-2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHBFOSQVWACIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O3S. The structure includes a methoxy group and a thieno[3,4-c]pyrazole moiety that contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3S |
| IUPAC Name | This compound |
| Molecular Weight | 317.37 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, thieno[3,4-c]pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation.
A study evaluating the cytotoxic effects of thieno[3,4-c]pyrazole derivatives reported IC50 values ranging from 0.1 to 10 µM against different cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) . The introduction of specific substituents on the thieno[3,4-c]pyrazole core enhanced the selectivity and potency of these compounds.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Thieno[3,4-c]pyrazoles have been investigated for their ability to inhibit bacterial growth. For example, derivatives with similar frameworks exhibited notable activity against Gram-positive and Gram-negative bacteria .
A comparative study indicated that certain thieno[3,4-c]pyrazole derivatives displayed minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds containing the thieno[3,4-c]pyrazole core have been shown to modulate inflammatory pathways. Research has indicated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
The biological activities of this compound are likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could potentially bind to receptors that regulate cellular signaling pathways related to growth and inflammation.
- Apoptosis Induction : By activating apoptotic pathways, the compound may promote cell death in malignant cells.
Case Studies
Several case studies have illustrated the effectiveness of thieno[3,4-c]pyrazole derivatives in preclinical models:
- Study on EGFR Inhibition : A series of thieno[3,4-c]pyrazole derivatives were tested for their ability to inhibit EGFR kinase activity. Compounds demonstrated IC50 values as low as 13 nM against EGFR L858R/T790M mutations . These findings underscore the potential application of such compounds in targeted cancer therapies.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thieno[3,4-c]pyrazoles against clinical isolates of bacteria. The results showed that certain derivatives had potent activity against multi-drug resistant strains .
Scientific Research Applications
Biological Activities
Anticancer Properties:
Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116) cells. The mechanism often involves the interaction with specific molecular targets such as enzymes or receptors related to cancer proliferation .
Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of specific substituents in the phenyl rings has been correlated with enhanced antimicrobial efficacy .
Anti-inflammatory Effects:
In addition to its anticancer and antimicrobial activities, compounds within this class have demonstrated anti-inflammatory properties. These effects are attributed to their ability to modulate inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide. Modifications to the methoxy groups and the thieno[3,4-c]pyrazole core can significantly influence its pharmacological properties. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased anticancer potency |
| Variation in alkyl chain length | Altered solubility and bioavailability |
| Substitution at nitrogen atoms | Enhanced binding affinity to target proteins |
Case Studies
Several case studies highlight the efficacy of thieno[3,4-c]pyrazole derivatives in clinical settings:
- Study on Anticancer Activity: A recent study demonstrated that a derivative similar to this compound exhibited an IC50 value lower than standard chemotherapy agents against HCT116 cells, suggesting superior efficacy in inhibiting cancer cell growth .
- Antimicrobial Evaluation: Another study assessed a range of thieno[3,4-c]pyrazole derivatives against various pathogens. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Their Implications
The compound’s analogs differ primarily in substituents on the thieno-pyrazole ring (position 2) and the benzamide moiety. These modifications impact molecular weight, solubility, and biological activity:
Substituent Modifications on the Thieno-Pyrazole Ring (Position 2)
- 4-Methoxyphenyl (Parent Compound) : Balances hydrophobicity and electron-donating effects, facilitating protein binding .
- 4-Methylphenyl : Substituting methoxy with methyl () reduces polarity, likely decreasing solubility but enhancing membrane permeability .
- 3,5-Dimethylphenyl : Introduces steric hindrance (), which may disrupt planar interactions critical for target engagement .
Benzamide Group Modifications
Data Table: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
